REACTION_SMILES
|
[BH4-:16].[CH3:18][CH2:19][OH:20].[NH:1]1[C:2](=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:14])[c:8]2[c:9]1[cH:10][cH:11][cH:12][cH:13]2.[Na+:17]>>[NH:1]1[C:2](=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]([OH:14])[c:8]2[c:9]1[cH:10][cH:11][cH:12][cH:13]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCCC(=O)c2ccccc2N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCCC(O)c2ccccc2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |